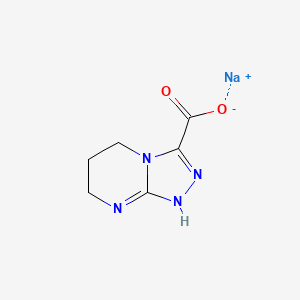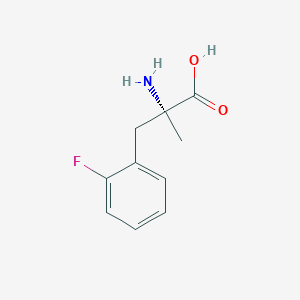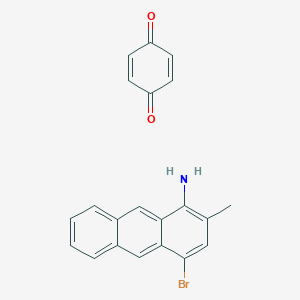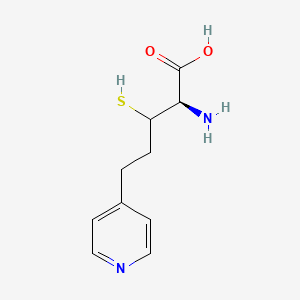
3-(4-Pyridylethyl)-l-cysteine
説明
3-(4-Pyridylethyl)-l-cysteine is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Pyridylethyl)-l-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Pyridylethyl)-l-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Analysis and Structural Elucidation
3-(4-Pyridylethyl)-l-cysteine (PEC) has been pivotal in the analysis of proteins. Friedman (2001) highlighted the use of the S-pyridylethylation reaction for stabilizing cysteine residues in proteins as PEC derivatives. This approach has been instrumental in determining protein structures, influencing their functional, enzymatic, medical, nutritional, pharmacological, and toxic properties (Friedman, 2001).
Use in Amino Acid Analysis
Cavins and Friedman (1970) developed a new amino acid, PEC, by treating l-cysteine with 4-vinylpyridine. This compound, stable to acid used in protein hydrolysis, serves as an effective internal standard for amino acid analyses (Cavins & Friedman, 1970).
Quantitative Determination in Proteins
Friedman, Krull, and Cavins (1970) demonstrated that PEC allows for the quantitative determination of cysteine and cystine content in proteins and seed meals. This derivative is formed by treating sulfhydryl groups with 4-vinylpyridine, providing a robust method for analyzing these amino acids in various biological materials (Friedman, Krull, & Cavins, 1970).
Challenges in Certain Chemical Conditions
Stevenson (1973) found that PEC is not stable when exposed to performic acid, transforming into different derivatives. This highlights a limitation in the use of PEC for modifying thiol groups in proteins under certain chemical conditions (Stevenson, 1973).
Other Applications in Protein Chemistry
Masri and Friedman (1982) described the use of 2-mercaptoethylpyridine to add to the double bond of dehydroalanine residues in proteins, forming 2-PEC side chains. This novel transformation aids in assessing the chemical and biological functions of dehydroalanine residues in proteins (Masri & Friedman, 1982).
特性
IUPAC Name |
(2R)-2-amino-5-pyridin-4-yl-3-sulfanylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)8(15)2-1-7-3-5-12-6-4-7/h3-6,8-9,15H,1-2,11H2,(H,13,14)/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZBDAXNRUJMC-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(C(C(=O)O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1CCC([C@@H](C(=O)O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridylethyl)-l-cysteine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112216.png)
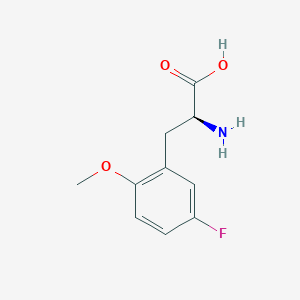
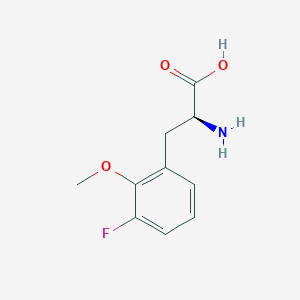
![(2S)-2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112225.png)
![(2S)-2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112234.png)
![(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112242.png)
![(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112245.png)
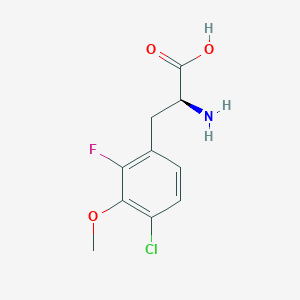
![(2S)-2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112258.png)
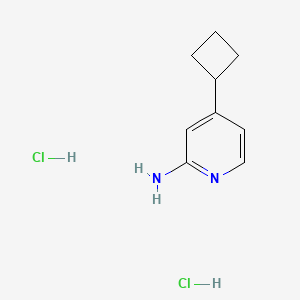
![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)
